2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGDHUZOZOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256420-30-1 | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Condensation-Cyclization Protocol
Reaction Overview
The most well-characterized synthesis involves a two-step protocol combining thiophene-2-carbaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with substituted phenacyl bromides. This method achieves yields of 14–23%, with structural confirmation via 1H-NMR and electron ionization mass spectrometry (EI-MS).
Step 1: Thiosemicarbazone Formation
Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (e.g., HCl or acetic acid) to form the intermediate (E)-2-(thiophen-2-ylmethylene)hydrazine-1-carbothioamide (Fig. 1). The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to yield the Schiff base.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Catalyst | Acidic (e.g., HCl) |
| Reaction Time | 4–6 hours |
Step 2: Thiazole Ring Formation
The thiosemicarbazone intermediate undergoes cyclization with phenacyl bromides (e.g., 4-nitrophenacyl bromide) in the presence of triethylamine (TEA) to yield the target compound (Fig. 2). The mechanism involves:
- Deprotonation of the thiosemicarbazone’s thiol group by TEA.
- Nucleophilic substitution at the α-carbon of the phenacyl bromide.
- Intramolecular cyclization to form the thiazole ring.
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol or DMF |
| Base | Triethylamine (TEA) |
| Temperature | 80–100°C |
| Yield | 14–23% |
Table 1: Representative Yields for Selected Derivatives
| Derivative | R Group on Phenacyl Bromide | Yield (%) |
|---|---|---|
| 3a | 4-Methoxyphenyl | 18 |
| 3i | 4-Nitrophenyl | 23 |
| 3f | 3-Bromophenyl | 16 |
Alternative Oxidation of Hydroxymethyl Precursors
Challenges and Considerations
- Precursor Accessibility : The hydroxymethyl intermediate must first be synthesized, potentially via reduction of a carboxylate ester or direct functionalization of the thiazole ring.
- Selectivity : Over-oxidation to carboxylic acids must be controlled via temperature and stoichiometry.
Analytical Validation and Characterization
Comparative Evaluation of Methods
Table 2: Method Comparison
| Parameter | Condensation-Cyclization | Oxidation Route |
|---|---|---|
| Yield | 14–23% | Not reported |
| Step Count | 2 | 2 (including precursor synthesis) |
| Scalability | Moderate | High (if precursor available) |
| Functional Group Tolerance | Limited to electron-deficient phenacyl bromides | Broad (dependent on precursor) |
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylmethanol derivatives.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Chemistry
2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is utilized as a building block for synthesizing various heterocyclic compounds. Its ability to undergo oxidation and reduction reactions allows for the formation of numerous derivatives, enhancing its utility in organic synthesis.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens .
- Anticancer Potential : A series of novel compounds derived from this structure have been evaluated for their cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Medicine
The compound has been explored for its therapeutic potential in drug development. Its structural features contribute to its efficacy in targeting specific biological pathways involved in disease processes:
- Mechanism of Action : The anticancer properties may involve the induction of apoptosis in cancer cells by inhibiting key enzymes or receptors associated with cell proliferation .
- Drug Design : Researchers are investigating modifications to enhance the bioactivity and reduce side effects, aiming to develop new pharmaceuticals based on this scaffold .
Industry
In industrial applications, this compound is being utilized in:
- Organic Electronics : Its properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs) due to its electronic characteristics.
- Corrosion Inhibitors : The compound's stability and reactivity allow it to be used as a corrosion inhibitor in various industrial processes .
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 4m | MCF-7 | 1.69 | Anticancer |
| 4n | HepG-2 | 2.20 | Anticancer |
| 4r | A549 | 1.85 | Anticancer |
Table 2: Synthetic Methods Overview
| Method | Description |
|---|---|
| Gewald Reaction | Condensation of thiophene derivatives with thioamides under basic conditions |
| Oxidation | Conversion to thiophene-2-carboxylic acid derivatives |
| Reduction | Formation of thiophene-2-ylmethanol derivatives |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer potential of several derivatives of this compound against various human cancer cell lines. The results indicated that certain compounds exhibited remarkable cytotoxicity, significantly reducing cell viability compared to controls. The mechanism was linked to apoptosis induction through specific pathway inhibition .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing novel thiadiazole derivatives from this compound using environmentally benign methods. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activities against human cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the thiazole moiety.
Thiazole-4-carbaldehyde: Contains the thiazole ring but not the thiophene ring.
2-(Thiophen-2-yl)-1,3-thiazole: Similar structure but without the aldehyde group.
Uniqueness: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both thiophene and thiazole rings along with an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene moiety, which contributes to its biological activity. The presence of the aldehyde functional group enhances its reactivity, making it a potential candidate for various pharmacological applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives.
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antibacterial activity against various pathogens. For instance, certain derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.22 |
| Derivative A | E. coli | 0.5 |
| Derivative B | Pseudomonas aeruginosa | 0.75 |
Anticancer Activity
Research indicates that derivatives of this compound possess notable anticancer properties.
- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
- Case Study : Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives synthesized from this compound. Some derivatives exhibited potent antitumor effects by reducing cell viability in glioblastoma multiforme .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties.
- Acetylcholinesterase (AChE) Inhibition : Various thiazole-based derivatives have been synthesized and tested for AChE inhibitory activity, showing moderate potencies ranging from 25% to over 50% relative to donepezil .
- α-Amylase and Urease Inhibition : In another study, certain derivatives exhibited significant inhibition of α-amylase and urease enzymes, suggesting potential applications in managing diabetes and urea-related disorders .
Q & A
Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde?
The compound is typically synthesized via condensation reactions. For example, Knöevenagel condensation between thiazolidinone derivatives and carbaldehydes under reflux in glacial acetic acid or catalyst-free conditions in PEG-400 can yield thiazole-carbaldehyde analogs . Multi-step reactions involving Vilsmeier-Haack formylation or Claisen-Schmidt condensation may also be employed, as seen in related thiazole-thiophene systems . Key steps include optimizing reaction time, temperature (e.g., 80–100°C), and solvent polarity to enhance yield.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR identify proton environments and carbon backbone connectivity (e.g., aldehyde proton at ~10 ppm, thiophene/thiazole ring signals) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1689 cm, C≡N at ~2266 cm) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using programs like SHELX .
- LC-MS : Validates molecular weight (e.g., m/z = 326.3 [M+1] for related compounds) .
Q. How can researchers evaluate the biological activity of this compound?
Use in vitro assays to screen for antimicrobial, anticancer, or enzyme inhibitory activity. For example:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Docking studies (AutoDock Vina) to predict binding affinity for targets like α-glucosidase .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) due to potential irritancy .
- Store in airtight containers at -20°C, away from light and moisture .
- Avoid inhalation; work in a fume hood. Dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. For example:
- HOMO-LUMO gap : Predicts reactivity (e.g., narrow gaps correlate with bioactivity) .
- Solvent effects : PCM models simulate polarity impacts on stability .
- Non-covalent interactions : AIM analysis identifies weak interactions (e.g., CH-π, van der Waals) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- X-ray validation : Compare experimental spectra with crystallographic data to confirm tautomerism or conformational flexibility .
- Dynamic NMR : Probe temperature-dependent splitting to detect hindered rotation (e.g., thiophene-thiazole dihedral angles) .
- Isotopic labeling : Use -labeled analogs to resolve ambiguous nitrogen environments .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance aldehyde formation .
- Catalyst selection : Pd/C or CeCl improves selectivity in cross-coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for heterocycle formation .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR studies : Replace thiophene with furan or phenyl groups to assess electronic effects .
- Bioisosteric replacement : Substitute the aldehyde with a hydroxymethyl group to enhance solubility .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole-thiophene core) using 3D-QSAR models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
